2-bromo-4-ethylphenyl 3-nitrobenzoate
Description
2-Bromo-4-ethylphenyl 3-nitrobenzoate is an aromatic ester derivative composed of a 3-nitrobenzoate moiety esterified to a 2-bromo-4-ethylphenol group. The compound features a nitro group at the meta position of the benzoate ring and a bromine atom and ethyl substituent at the ortho and para positions, respectively, of the phenyl ring.
Properties
IUPAC Name |
(2-bromo-4-ethylphenyl) 3-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO4/c1-2-10-6-7-14(13(16)8-10)21-15(18)11-4-3-5-12(9-11)17(19)20/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMDTONRWYRZRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-ethylphenyl 3-nitrobenzoate typically involves a multi-step process. One common method is the esterification of 2-bromo-4-ethylphenol with 3-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-ethylphenyl 3-nitrobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride.
Ester Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenyl derivatives.
Reduction: Products include 2-bromo-4-ethylphenyl 3-aminobenzoate.
Ester Hydrolysis: Products include 2-bromo-4-ethylphenol and 3-nitrobenzoic acid.
Scientific Research Applications
2-Bromo-4-ethylphenyl 3-nitrobenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Pharmaceutical Research: Investigated for its potential biological activities and as a building block for drug development.
Chemical Biology: Used in studies involving enzyme inhibition and protein labeling.
Mechanism of Action
The mechanism of action of 2-bromo-4-ethylphenyl 3-nitrobenzoate depends on its specific application. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the electrophilic carbon. In reduction reactions, the nitro group undergoes a series of electron transfers to form an amine.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers: Positional Effects of the Nitro Group
The position of the nitro group on the benzoate ring significantly impacts physicochemical and biological properties. For instance:
- 3-Nitrobenzoate derivatives (e.g., ethyl 3-nitrobenzoate) exhibit a boiling point of 429.20 K at 1.30 kPa and a heat of vaporization (ΔvapH) of 65.10 kJ/mol .
- 4-Nitrobenzoate derivatives (e.g., yttrium 4-nitrobenzoate trihydrate) are noted for their coordination chemistry applications but lack bioactivity in the aforementioned bioreporter assay .
Key Insight : The meta-nitro configuration in 2-bromo-4-ethylphenyl 3-nitrobenzoate may reduce bioactivity compared to ortho-nitro isomers but enhance thermal stability due to decreased steric hindrance .
Halogen Substituent Effects
Replacing bromine with other halogens alters electronic and steric profiles:
- However, bromine’s intermediate electronegativity balances reactivity and stability .
- 4-Bromophenyl groups in compounds like ethyl 2-benzoyl-3-(4-bromophenyl)-4-nitrobutanoate contribute to distinct crystal packing behaviors, as seen in dihedral angle variations (11.64° vs. 58.96°) between aromatic rings .
Key Insight : The bromine atom in this compound likely enhances molecular rigidity and influences crystallinity, similar to related brominated esters .
Alkyl Substituent Influence
- Ethyl groups (as in 4-ethylphenyl derivatives) introduce moderate steric bulk, which may improve solubility in nonpolar solvents compared to methyl or bulkier alkyl substituents.
- Methyl-substituted analogs (e.g., 2-hydroxy-5-methoxybenzoate) show altered metabolic pathways in biological systems, suggesting that ethyl groups might reduce enzymatic recognition compared to smaller alkyl chains .
Key Insight : The 4-ethyl group in the target compound could enhance lipophilicity, making it suitable for applications requiring organic phase solubility .
Data Tables
Table 1: Comparison of Nitrobenzoate Derivatives
Table 2: Halogen Substituent Effects
| Compound | Halogen | Steric Bulk (Van der Waals radius, Å) | Reactivity in SN2 |
|---|---|---|---|
| This compound | Br | 1.85 | Moderate |
| 2-Chlorobenzoate derivatives | Cl | 1.75 | High |
| 2-Iodobenzoate derivatives | I | 1.98 | Low |
Research Findings and Implications
- Synthesis: The target compound may be synthesized via esterification of 3-nitrobenzoyl chloride with 2-bromo-4-ethylphenol, analogous to methods used for ethyl 3-nitrobenzoate .
- Crystallography : Bromine’s polarizability could lead to distinct crystal packing, as observed in brominated Michael adducts .
- Applications: Potential uses include intermediates in pharmaceuticals or ligands in metal-organic frameworks (MOFs), leveraging its nitro and halogen functionalities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
